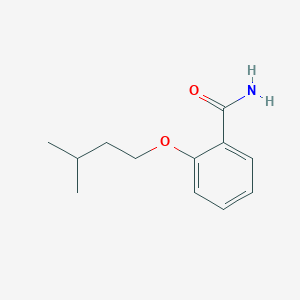
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product was then recrystallized and characterized using various spectroscopic techniques, including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates specific orientation and intermolecular interactions. Molecules are linked via C—H⋯O interactions, forming chains along the crystal's b-axis (Saravanan et al., 2016).
Chemical Reactions and Properties
The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide showcases intramolecular H-bonding and several intermolecular C–H⋯O interactions, contributing to its crystal packing. Its solvatochromic effects upon varying solvent polarity were observed, indicating significant reactivity and interaction with the environment (Jansukra et al., 2021).
Physical Properties Analysis
The orthorhombic crystal system and specific space group parameters of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provide insights into its physical structure, including unit cell dimensions and intermolecular hydrogen bonding types (Sharma et al., 2018).
Chemical Properties Analysis
Quantum chemical calculations on compounds structurally related to N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, reveal detailed insights into molecular structural parameters, thermodynamic properties, vibrational frequencies, and reactivity descriptors. These studies provide a comprehensive understanding of the molecule's behavior in various conditions, highlighting its stability and reactivity (Choudhary et al., 2014).
科学的研究の応用
Synthesis and Structure Analysis
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide and its derivatives have been the focus of various studies due to their potential applications in pharmaceutical and agricultural sectors. One study detailed the synthesis and molecular docking analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, targeting the VEGFr receptor. This compound was synthesized with good yield and its structure was elucidated by various spectroscopic techniques and X-ray crystallography, revealing intermolecular H-bonds and intramolecular interactions within its crystal structure (Sharma et al., 2018).
Potential Pesticide Applications
Another area of interest is the development of potential pesticides. Studies have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds by X-ray powder diffraction, suggesting their applications as potential pesticides. These compounds exhibit unique diffraction data, including experimental and calculated peaks, which are crucial for understanding their crystalline structures and potential efficacy as pesticides (Olszewska et al., 2009).
Antiviral Research
The therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was evaluated in the treatment of Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, as well as a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, showcasing its potential as an antiviral agent (Ghosh et al., 2008).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKIOXSZGJDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)


![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)